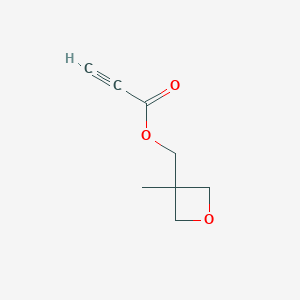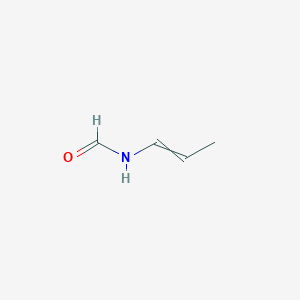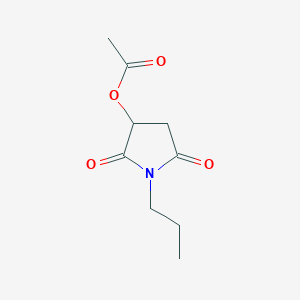
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidine ring with two keto groups at positions 2 and 5, a propyl group at position 1, and an acetate group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-propylpyrrolidin-3-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propylamine derivative with a suitable dicarboxylic acid or its derivative, followed by cyclization to form the pyrrolidine ring. The final step involves the acetylation of the resulting compound to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers or coatings.
Biology: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2,5-Dioxo-1-propylpyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
2,5-Dioxo-1-propylpyrrolidin-3-yl acetate can be compared with other similar compounds, such as:
2,5-Dioxo-1-methylpyrrolidin-3-yl acetate: Similar structure but with a methyl group instead of a propyl group.
2,5-Dioxo-1-ethylpyrrolidin-3-yl acetate: Similar structure but with an ethyl group instead of a propyl group.
2,5-Dioxo-1-butylpyrrolidin-3-yl acetate: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with molecular targets.
属性
CAS 编号 |
479544-90-6 |
|---|---|
分子式 |
C9H13NO4 |
分子量 |
199.20 g/mol |
IUPAC 名称 |
(2,5-dioxo-1-propylpyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C9H13NO4/c1-3-4-10-8(12)5-7(9(10)13)14-6(2)11/h7H,3-5H2,1-2H3 |
InChI 键 |
WCZMDWDMKJIDEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)CC(C1=O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
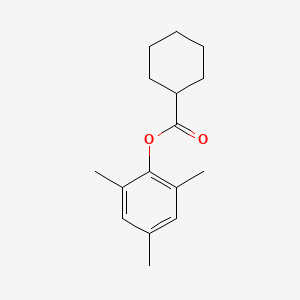

![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)
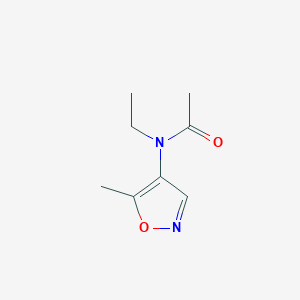
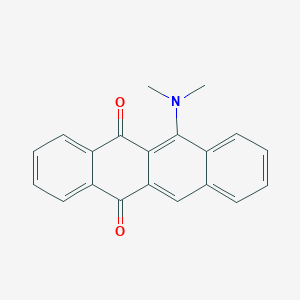
![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)

![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
